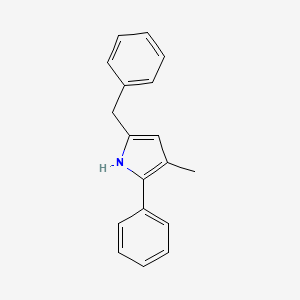![molecular formula C14H15N B6335819 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95% CAS No. 1422518-51-1](/img/structure/B6335819.png)
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole (2-BTHCP) is a heterocyclic aromatic compound with a molecular formula of C10H14N. It is a member of the tetrahydrocyclopenta[b]pyrrole family and is a versatile intermediate for the synthesis of a variety of molecules. 2-BTHCP has been found to have antibacterial, antifungal, and antiviral activities and is of interest for its potential therapeutic applications.
Applications De Recherche Scientifique
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95% has been studied extensively for its potential therapeutic applications. It has been found to have antibacterial activity against a variety of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. It has also been found to have antifungal activity against Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. In addition, 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95% has been studied for its antiviral activity against herpes simplex virus type 1 and type 2.
Mécanisme D'action
The exact mechanism of action of 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95% is not yet fully understood. However, it is believed to act by inhibiting the growth of bacterial, fungal, and viral cells. It is thought to interact with the cell membrane and disrupt the cell wall, leading to cell death. Additionally, 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95% is thought to interact with enzymes, proteins, and other molecules involved in the metabolism of bacterial, fungal, and viral cells, leading to their death.
Biochemical and Physiological Effects
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95% has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various bacterial, fungal, and viral cells. Additionally, it has been found to inhibit the production of inflammatory mediators, such as cytokines and chemokines. It has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative damage. Finally, it has been found to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95% has several advantages and limitations for lab experiments. One of the main advantages is its low cost and easy availability. It is also relatively stable and can be easily stored. Additionally, it is non-toxic and has a low environmental impact. On the other hand, 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95% has a low solubility in water, which can make it difficult to use in experiments. Furthermore, its antibacterial, antifungal, and antiviral activities are relatively weak, which can limit its effectiveness in some applications.
Orientations Futures
Future research on 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95% should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications. Additionally, further studies should focus on improving its solubility in water, as well as its antibacterial, antifungal, and antiviral activities. Finally, research should also focus on developing novel synthetic methods for the production of 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95% and its derivatives.
Méthodes De Synthèse
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95% can be synthesized using a two-step process. The first step involves the reaction of 2-chloro-1,4,5,6-tetrahydrocyclopenta[b]pyrrole with benzyl bromide in the presence of an acid catalyst, such as p-toluenesulfonic acid. This yields a benzyl-substituted 2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole; 95%. The second step involves the removal of the benzyl group using hydrogenolysis, which yields the final product.
Propriétés
IUPAC Name |
2-benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-5-11(6-3-1)9-13-10-12-7-4-8-14(12)15-13/h1-3,5-6,10,15H,4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEJLWHTYRLLSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=C2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

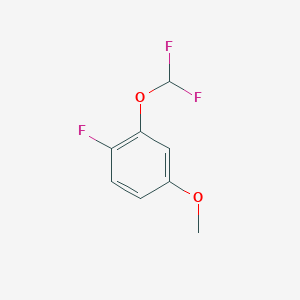

![Methyl 3',5'-dimethyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B6335752.png)

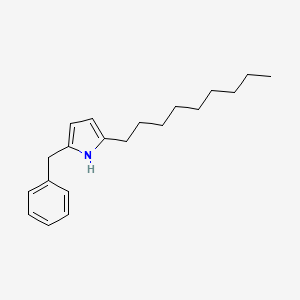

![2-(1H-Indol-3-ylmethyl)-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335778.png)
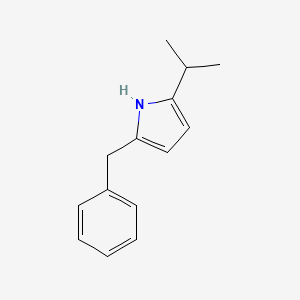
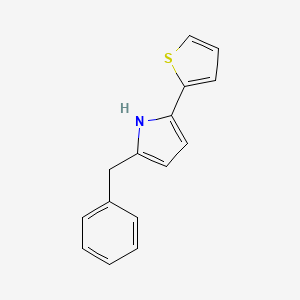

![2-sec-Butyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole; 95%](/img/structure/B6335828.png)
![2-Isopropyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6335843.png)

